![molecular formula C8H19N3OS B14321869 N-[3-(Diethylamino)propyl]-N'-sulfanylurea CAS No. 104749-11-3](/img/structure/B14321869.png)
N-[3-(Diethylamino)propyl]-N'-sulfanylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Diethylamino)propyl]-N’-sulfanylurea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylamino group and a sulfanylurea moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Diethylamino)propyl]-N’-sulfanylurea typically involves the reaction of N,N-diethylpropyl diamine with a suitable thiourea derivative. The reaction is usually carried out in an organic solvent such as chloroform, under reflux conditions, and in the presence of a catalyst like hydroquinone . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[3-(Diethylamino)propyl]-N’-sulfanylurea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The purification of the final product is typically achieved through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Diethylamino)propyl]-N’-sulfanylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N-[3-(Diethylamino)propyl]-N’-sulfanylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-[3-(Diethylamino)propyl]-N’-sulfanylurea involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the sulfanylurea moiety can form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(Diethylamino)propyl]-N-methylacrylamide: Known for its thermo- and pH-sensitive properties.
N-[3-(Dimethylamino)propyl]methacrylamide: Commonly used in stimuli-responsive materials.
N,N-Diethyl-1,3-propanediamine: Used in the synthesis of various organic compounds.
Uniqueness
N-[3-(Diethylamino)propyl]-N’-sulfanylurea is unique due to its combination of a diethylamino group and a sulfanylurea moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
104749-11-3 |
|---|---|
Molekularformel |
C8H19N3OS |
Molekulargewicht |
205.32 g/mol |
IUPAC-Name |
1-[3-(diethylamino)propyl]-3-sulfanylurea |
InChI |
InChI=1S/C8H19N3OS/c1-3-11(4-2)7-5-6-9-8(12)10-13/h13H,3-7H2,1-2H3,(H2,9,10,12) |
InChI-Schlüssel |
AMCHGMLPWXTTEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNC(=O)NS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




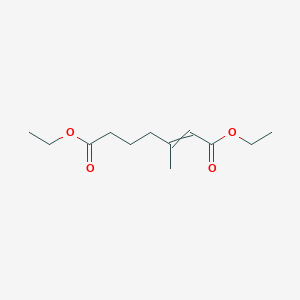
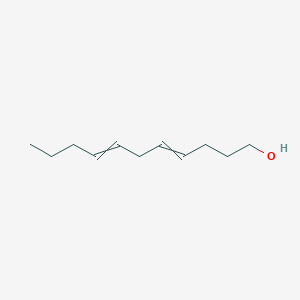
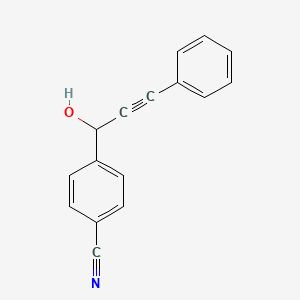
![Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14321821.png)
![1-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethyl}-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14321833.png)
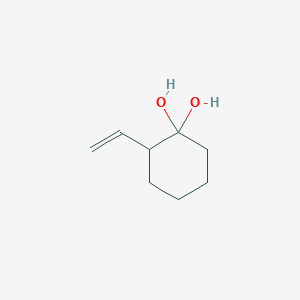
![2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine](/img/structure/B14321840.png)
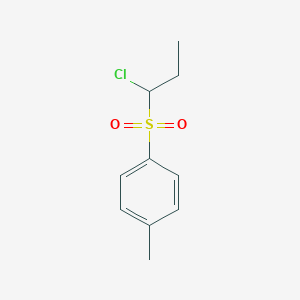
![7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate](/img/structure/B14321845.png)
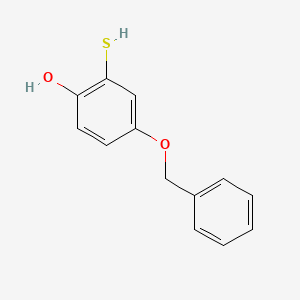
![N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14321848.png)
![2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate](/img/structure/B14321854.png)
